Cas no 90562-36-0 (8-Chloro-1,2,3,4-tetrahydroquinoline)

8-クロロ-1,2,3,4-テトラヒドロキノリンは、キノリン骨格にクロロ基と部分水素化構造を有する有機化合物です。分子式C9H10ClNで表され、医薬品中間体や有機合成の構築ブロックとして重要な役割を果たします。特に、飽和環構造により脂溶性が向上し、生体膜透過性に優れる特性があります。塩素原子の求電子性が反応性サイトを提供するため、パラジウムカップリング反応や求核置換反応への応用が可能です。高純度品は結晶性が良好で、保管安定性に優れています。ヘテロ環化合物の合成において、立体選択的反応の基質としても利用価値が高いです。
8-Chloro-1,2,3,4-tetrahydroquinoline structure
90562-36-0 structure
Product Name:8-Chloro-1,2,3,4-tetrahydroquinoline
CAS番号:90562-36-0
MF:C9H10ClN
メガワット:167.635401248932
MDL:MFCD09034968
CID:788608
PubChem ID:13219443
Update Time:2025-08-03

8-Chloro-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質

名前と識別子

    • Quinoline, 8-chloro-1,2,3,4-tetrahydro-
    • 8-chloro-1,2,3,4-tetrahydroquinoline
    • NLSDMOYGCYVCFC-UHFFFAOYSA-N
    • NE55095
    • CM10630
    • 8-chloro-1,2,3,4-tetrahydro-quinoline
    • Z839522572
    • 8-Chloro-1,2,3,4-tetrahydroquinoline (ACI)
    • AKOS000150840
    • 90562-36-0
    • SY183818
    • EN300-55758
    • CS-0131572
    • F16849
    • SCHEMBL5759503
    • Z259727508
    • AS-63938
    • DTXSID101291712
    • MFCD09034968
    • 8-Chloro-1,2,3,4-tetrahydroquinoline
    • MDL: MFCD09034968
    • インチ: 1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2
    • InChIKey: NLSDMOYGCYVCFC-UHFFFAOYSA-N
    • ほほえんだ: ClC1C2NCCCC=2C=CC=1

計算された属性

  • せいみつぶんしりょう: 167.0501770g/mol
  • どういたいしつりょう: 167.0501770g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 密度みつど: 1.162±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 282.4±29.0 ºC (760 Torr),
  • フラッシュポイント: 124.6±24.3 ºC,
  • ようかいど: 極微溶性(0.7 g/l)(25ºC)、

8-Chloro-1,2,3,4-tetrahydroquinoline 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C428963-10mg
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0
10mg
$ 50.00 2022-06-06
TRC
C428963-50mg
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0
50mg
$ 160.00 2022-06-06
TRC
C428963-100mg
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0
100mg
$ 250.00 2022-06-06
Alichem
A189005589-1g
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0 95%
1g
$448.80 2023-08-31
Alichem
A189005589-5g
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0 95%
5g
$1225.00 2023-08-31
Alichem
A189005589-10g
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0 95%
10g
$1957.00 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SQ644-100mg
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0 95+%
100mg
1288CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SQ644-250mg
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0 95+%
250mg
2516CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SQ644-1g
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0 95+%
1g
4979.0CNY 2021-07-14
Chemenu
CM144060-1g
8-chloro-1,2,3,4-tetrahydroquinoline
90562-36-0 95%
1g
$411 2021-08-05

8-Chloro-1,2,3,4-tetrahydroquinoline 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Cobalt (carbon supported) Solvents: Methanol ,  Water ;  6 h, 20 bar, 120 °C
リファレンス
Unsymmetrically N, S-coordinated single-atom cobalt with electron redistribution for catalytic hydrogenation of quinolines
Tang, Feiying; Zhang, Guangji; Wang, Liqiang; Huang, Jianhan; Liu, You-Nian, Journal of Catalysis, 2022, 414, 101-108

合成方法 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ceria ,  Platinum Solvents: Toluene ;  5 min, 2 MPa, 60 °C
リファレンス
Strong electronic metal-support interaction of Pt/CeO2 enables efficient and selective hydrogenation of quinolines at room temperature
Zhang, Sai; Xia, Zhaoming; Ni, Ting; Zhang, Zhiyun; Ma, Yuanyuan; et al, Journal of Catalysis, 2018, 359, 101-111

合成方法 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Cobalt (Co/Co3O4 silica-supported core-shell nanoparticle) Solvents: Isopropanol ,  Water ;  24 h, 10 bar, 70 °C
リファレンス
A General Catalyst Based on Cobalt Core-Shell Nanoparticles for the Hydrogenation of N-Heteroarenes Including Pyridines
Murugesan, Kathiravan; Chandrashekhar, Vishwas G.; Kreyenschulte, Carsten; Beller, Matthias ; Jagadeesh, Rajenahally V., Angewandte Chemie, 2020, 59(40), 17408-17412

合成方法 4

はんのうじょうけん
1.1 Reagents: Pinacolborane Catalysts: Iodine Solvents: Dichloromethane ;  24 - 72 h, rt
1.2 Solvents: Dichloromethane ,  Water ;  rt
リファレンス
Iodine catalyzed reduction of quinolines under mild reaction conditions
Yang, Chun-Hua; Chen, Xixi; Li, Huimin; Wei, Wenbo; Yang, Zhantao; et al, Chemical Communications (Cambridge, 2018, 54(62), 8622-8625

合成方法 5

はんのうじょうけん
1.1 Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) ,  Tris[2-(diphenylphosphino)phenyl]phosphine Solvents: Isopropanol ;  10 min, 80 °C; 80 °C → rt
1.2 Reagents: Formic acid ;  20 h, 80 °C
リファレンス
Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions
Cabrero-Antonino, Jose R.; Adam, Rosa; Junge, Kathrin; Jackstell, Ralf; Beller, Matthias, Catalysis Science & Technology, 2017, 7(10), 1981-1985

合成方法 6

はんのうじょうけん
1.1 Catalysts: 1,4-Benzenedicarboxylic acid, 2-amino-, nickel(2+) salt (1:1) Solvents: Ethanol ,  Water ;  2 h, rt → 60 °C
リファレンス
Nano-Ni-MOFs: High Active Catalysts on the Cascade Hydrogenation of Quinolines
Yun, Ruirui ; Ma, Zi-Wei; Hu, Yang; Zhan, Feiyang; Qiu, Chuang; et al, Catalysis Letters, 2021, 151(8), 2445-2451

合成方法 7

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Hexakis[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-… (with ruthenium) Solvents: Tetrahydrofuran ;  4 h, 3.5 MPa, 373 K
リファレンス
Uncoordinated Amine Groups of Metal-Organic Frameworks to Anchor Single Ru Sites as Chemoselective Catalysts toward the Hydrogenation of Quinoline
Wang, Xin; Chen, Wenxing; Zhang, Lei; Yao, Tao ; Liu, Wei; et al, Journal of the American Chemical Society, 2017, 139(28), 9419-9422

合成方法 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Iridium oxide (IrO2) Solvents: Methanol ;  24 h, 60 atm, 60 °C
リファレンス
"Naked" Iridium(IV) Oxide Nanoparticles as Expedient and Robust Catalysts for Hydrogenation of Nitrogen Heterocycles: Remarkable Vicinal Substitution Effect and Recyclability
Ji, Yi-Gang; Wei, Kai; Liu, Teng; Wu, Lei; Zhang, Wei-Hua, Advanced Synthesis & Catalysis, 2017, 359(6), 933-940

合成方法 9

はんのうじょうけん
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  0 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
1.3 Reagents: Pinacolborane Catalysts: Iodine Solvents: Dichloromethane ;  overnight, rt
1.4 Solvents: Water ;  rt
リファレンス
Selective C-H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis
Jia, Wen-Liang; Westerveld, Nick; Wong, Kit Ming; Morsch, Thomas; Hakkennes, Matthijs; et al, Organic Letters, 2019, 21(23), 9339-9342

合成方法 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) ,  Tris[2-(diphenylphosphino)phenyl]phosphine Solvents: Tetrahydrofuran ;  15 h, 10 bar, 80 °C
リファレンス
A General and Highly Selective Cobalt-Catalyzed Hydrogenation of N-Heteroarenes under Mild Reaction Conditions
Adam, Rosa; Cabrero-Antonino, Jose R.; Spannenberg, Anke; Junge, Kathrin; Jackstell, Ralf; et al, Angewandte Chemie, 2017, 56(12), 3216-3220

合成方法 11

はんのうじょうけん
1.1 Reagents: Formic acid Catalysts: Iridium(2+), aqua([2,2′-bipyridine]-4,4′-diol-κN1,κN1′)[(1,2,3,4,5-η)-1,2,3,4,5-… ;  5 h, 50 °C
リファレンス
Utilization of renewable formic acid from lignocellulosic biomass for the selective hydrogenation and/or N-methylation
Zhou, Chao-Zheng; Zhao, Yu-Rou; Tan, Fang-Fang; Guo, Yan-Jun; Li, Yang, ChemCatChem, 2021, 13(22), 4724-4728

合成方法 12

はんのうじょうけん
1.1 Reagents: Diboronic acid Solvents: Water ;  30 min, 80 °C
リファレンス
Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic Acid
Xia, Yun-Tao; Sun, Xiao-Tao; Zhang, Ling; Luo, Kai; Wu, Lei, Chemistry - A European Journal, 2016, 22(48), 17151-17155

合成方法 13

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Zinc Catalysts: Cobalt diacetate Solvents: Water ;  15 h, 30 bar, 90 °C
リファレンス
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst
Timelthaler, Daniel; Topf, Christoph, Synthesis, 2022, 54(3), 629-642

合成方法 14

はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Methanol ;  48 h, 45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Hydrosilanes as hydrogen source: iridium-catalyzed hydrogenation of N-heteroarenes
Zhang, Miaomiao; Han, Bo; Ma, Haojie; Zhao, Liang; Wang, Jijiang; et al, Youji Huaxue, 2022, 42(4), 1170-1178

合成方法 15

はんのうじょうけん
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-[(6-methyl-1,3,5-triazine-2,4-diyl-κN3)diimino]bi… Solvents: Tetrahydrofuran ;  16 h, 120 °C
リファレンス
Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysis
Gong, Yingjie; He, Jingxi; Wen, Xiaoting; Xi, Hui; Wei, Zhihong; et al, Organic Chemistry Frontiers, 2021, 8(24), 6901-6908

合成方法 16

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Aluminum chloride ,  Tricarbonylchloro(η5-2,4-cyclopentadien-1-yl)tungsten Solvents: Isopropanol ;  14 h, 50 bar, 120 °C
リファレンス
Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst
Vielhaber, Thomas; Heizinger, Christian; Topf, Christoph, Journal of Catalysis, 2021, 404, 451-461

合成方法 17

はんのうじょうけん
リファレンス
Solution and flash vacuum pyrolyses of 3-arylpropanesulfonyl and 2-(aryloxy)ethanesulfonyl azides. Synthesis of 7- and 8-membered sultams
Abramovitch, Rudolph A.; Kress, Albert O.; McManus, Samuel P.; Smith, Maurice R., Journal of Organic Chemistry, 1984, 49(17), 3114-21

合成方法 18

はんのうじょうけん
1.1 Reagents: Ammonia borane Catalysts: Palladium(2+), bis[2,6-bis[3-butyl-2,3-dihydro-2-(thioxo-κS)-1H-imidazol-1-yl]ph… Solvents: Toluene ;  3 h, 100 °C
リファレンス
NHC-Palladium(II) Mononuclear and Binuclear Complexes Containing Phenylene-Bridged Bis(thione) Ligands: Synthesis, Characterization, and Catalytic Activities
Jia, Wei-Guo ; Gao, Li-Li; Wang, Zhi-Bao; Wang, Jing-Jing; Sheng, En-Hong; et al, Organometallics, 2020, 39(10), 1790-1798

8-Chloro-1,2,3,4-tetrahydroquinoline Raw materials

8-Chloro-1,2,3,4-tetrahydroquinoline Preparation Products

8-Chloro-1,2,3,4-tetrahydroquinoline サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90562-36-0)8-chloro-1,2,3,4-tetrahydroquinoline
注文番号:sfd2603
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90562-36-0)8-Chloro-1,2,3,4-tetrahydroquinoline
注文番号:A941694
在庫ステータス:in Stock
はかる:1g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 15:39
価格 ($):336.0
Email:sales@amadischem.com
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:90562-36-0)8-chloro-1,2,3,4-tetrahydroquinoline
sfd2603
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Email
Amadis Chemical Company Limited
(CAS:90562-36-0)8-Chloro-1,2,3,4-tetrahydroquinoline
A941694
清らかである:99%
はかる:1g
価格 ($):336.0
Email